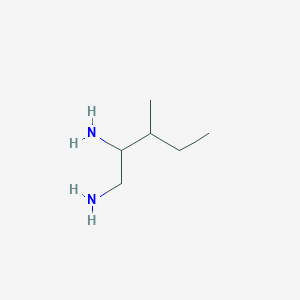

1,2-Pentanediamine, 3-methyl-

Description

Significance of Chiral 1,2-Diamines as Molecular Building Blocks and Ligands

Chiral 1,2-diamines are of immense interest to synthetic chemists as they are fundamental components in the creation of numerous chiral catalysts and pharmaceuticals. sigmaaldrich.com Their importance stems from their ability to serve as versatile molecular building blocks and ligands in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. ucl.ac.uknih.govresearchgate.net The asymmetric catalytic synthesis of 1,2-diamines has seen considerable growth, driven by their presence in biologically active compounds and their application in developing synthetic intermediates and organocatalysts. nih.govresearchgate.netrsc.org

These diamines, particularly vicinal diamines (where the two amino groups are on adjacent carbon atoms), are crucial for several reasons. sigmaaldrich.comnih.gov They can form stable five-membered chelating complexes with transition metals like rhodium and iridium. acs.org This coordination is highly desirable in catalytic processes such as asymmetric transfer hydrogenation and asymmetric hydrogenations, where the resulting complexes act as powerful catalysts. acs.org The ability to create enantiomerically pure vicinal 1,2-diamines is a key objective, as these compounds are used as ligands for chiral catalysts or can be further modified to produce chiral heterocyclic rings. sigmaaldrich.comucl.ac.uk The synthesis of these molecules can be challenging, especially for unsymmetrically substituted versions, and there is no single unified approach. sigmaaldrich.com Research has explored various synthetic strategies, including the ring-opening of aziridines, hydroamination of allylic amines, and diamination of olefins. nih.govrsc.org

Academic Relevance of Branched Pentanediamine (B8596099) Isomers

The study of structural isomerism, where molecules share the same molecular formula but have different arrangements of atoms, is fundamental to understanding chemical properties and reactivity. libretexts.org In the context of pentanediamines, branching in the carbon chain gives rise to various isomers with distinct characteristics. libretexts.org For example, 1,2-Pentanediamine, 3-methyl- is an isomer of other pentanediamines like 1,5-Pentanediamine and 2-Methylpentamethylenediamine.

The position of the amine groups and the methyl branch significantly influences the molecule's physical and chemical behavior. The molecular structure of 1,2-Pentanediamine, 3-methyl- is defined by a five-carbon chain with amine groups at the first and second positions and a methyl group at the third. vulcanchem.com This specific arrangement introduces steric effects that impact its chemical interactions. vulcanchem.com The branched structure of isomers like 2,4-Pentanediamine is known to lower its melting point compared to its linear counterparts. In the case of 1,2-Pentanediamine, 3-methyl-, the proximity of the two amine groups may encourage cyclization or branching during polymerization reactions, in contrast to linear diamines. vulcanchem.com This structural difference limits its utility in forming linear polymers but may enhance its efficiency as a crosslinking agent in systems like epoxy resins. vulcanchem.com

Research Trajectories and Key Challenges in the Study of 1,2-Pentanediamine, 3-methyl-

The investigation into 1,2-Pentanediamine, 3-methyl- is still an emerging area, with several key research trajectories and challenges identified. The compound's two primary amine groups make it a strong nucleophile, capable of engaging in condensation, alkylation, and coordination reactions. vulcanchem.com This reactivity profile opens up potential applications that are currently being explored.

Future research directions focus on several key areas. vulcanchem.com One major challenge is in synthetic optimization , which involves developing more efficient catalytic systems for the selective synthesis of the compound, potentially through methods like the hydrogenation of nitrile precursors. vulcanchem.com Another trajectory is application studies , specifically testing its performance as a crosslinking or curing agent in epoxy resins and comparing its effectiveness against commercially available diamines. vulcanchem.com The amine groups can also act as ligands for metal ions, suggesting potential in coordination chemistry to form complexes with catalytic applications. vulcanchem.com Finally, a significant hurdle is the lack of comprehensive toxicological profiling , which necessitates acute and chronic toxicity assessments to establish safe exposure limits for handling and industrial use. vulcanchem.com The stereochemistry of the compound is also noted as being undefined in current records, pointing towards a need for enantiomeric studies. vulcanchem.com

Data Tables

Table 1: Physicochemical Properties of 1,2-Pentanediamine, 3-methyl-

This table summarizes the key molecular data for the compound.

| Property | Value |

| Molecular Formula | C₆H₁₆N₂ |

| Molecular Weight | 116.20 g/mol |

| IUPAC Name | 3-methylpentane-1,2-diamine |

| CAS Number | 54977-67-2 |

| InChI | InChI=1S/C6H16N2/c1-3-5(2)6(8)4-7/h5-6H,3-4,7-8H2,1-2H3 |

| InChI Key | FJSUFIIJYXMJQO-UHFFFAOYSA-N |

| SMILES | CC(C(CN)N)CC |

| Data sourced from vulcanchem.com |

Table 2: Comparative Analysis of Pentanediamine Isomers

This table compares 1,2-Pentanediamine, 3-methyl- with other isomers, highlighting differences in structure and potential applications.

| Compound | Amine Positions | Methyl Position | Key Applications |

| 1,2-Pentanediamine, 3-methyl- | 1, 2 | 3 | Potential epoxy curing agent |

| 1,5-Pentanediamine, 3-methyl- | 1, 5 | 3 | Polyamide intermediates |

| 2-Methylpentamethylenediamine (Dytek A) | 1, 5 | 2 | Epoxy resins, polyamides |

| Data sourced from vulcanchem.com |

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H16N2 |

|---|---|

Poids moléculaire |

116.20 g/mol |

Nom IUPAC |

3-methylpentane-1,2-diamine |

InChI |

InChI=1S/C6H16N2/c1-3-5(2)6(8)4-7/h5-6H,3-4,7-8H2,1-2H3 |

Clé InChI |

RZPLEXWIJYXQKX-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)C(CN)N |

Origine du produit |

United States |

Coordination Chemistry and Ligand Design Principles

Bidentate Coordination Modes and Chelation Behavior of Diamines

1,2-diamines, such as 1,2-Pentanediamine, 3-methyl-, are classic examples of bidentate ligands, which are molecules or ions that can form two bonds to a central metal ion. libretexts.org This ability to bind through two donor atoms, in this case, the two nitrogen atoms of the amine groups, allows them to form a stable ring structure with the metal ion. beloit.edu This process is known as chelation, and the resulting complex is called a chelate. The formation of this chelate ring significantly enhances the stability of the metal complex compared to complexes formed with monodentate ligands (ligands that form only one bond to the metal ion). libretexts.org This increased stability is known as the chelate effect. libretexts.org

The two nitrogen atoms of the diamine coordinate to the metal center, forming a five-membered chelate ring, which is generally a very stable conformation. libretexts.org The geometry of the resulting complex can vary depending on the metal ion and other ligands present, but octahedral and square planar geometries are common. In these geometries, the diamine ligand occupies two adjacent coordination sites. researchgate.net

Influence of Alkyl Substitution (e.g., 3-methyl Group) on Chelate Ring Conformations and Stability

The presence of an alkyl group, such as the 3-methyl group in 1,2-Pentanediamine, 3-methyl-, on the backbone of the diamine ligand can have a significant impact on the conformation and stability of the chelate ring. nih.gov This substitution can introduce steric hindrance, which influences the puckering of the five-membered ring. The methyl group will preferentially occupy an equatorial position to minimize steric interactions within the chelate ring and with other ligands coordinated to the metal center.

Ligand Design for Specific Metal Center Interactions

The versatile nature of 1,2-Pentanediamine, 3-methyl- and related diamines makes them valuable building blocks in the design of more complex ligands tailored for specific interactions with metal centers.

Formation of Schiff Base Ligands from 1,2-Pentanediamine, 3-methyl- and Related Diamines

1,2-diamines can readily undergo condensation reactions with aldehydes or ketones to form Schiff base ligands. nih.govbibliomed.org These ligands contain an imine (-C=N-) functional group and often possess additional donor atoms, leading to ligands with higher denticity (the number of donor atoms that can bind to a metal). The formation of a Schiff base from 1,2-Pentanediamine, 3-methyl- would result in a ligand with both the original diamine functionality and the newly formed imine groups, potentially leading to tridentate or tetradentate ligands. These Schiff base ligands are highly versatile and can form stable complexes with a wide range of metal ions. researchgate.net

Integration into Polydentate and Macrocyclic Ligand Systems

1,2-Pentanediamine, 3-methyl- can be incorporated into larger, more complex ligand architectures to create polydentate and macrocyclic ligands. Polydentate ligands are designed to have multiple donor atoms, allowing them to wrap around a metal ion and form multiple chelate rings, which greatly enhances the stability of the resulting complex. core.ac.uksemanticscholar.org

Macrocyclic ligands are large, cyclic molecules containing multiple donor atoms. The synthesis of macrocyclic ligands often involves the template reaction, where a metal ion is used to hold the reacting components in place, facilitating the cyclization reaction. Diamines like 1,2-Pentanediamine, 3-methyl- are crucial components in the formation of many macrocyclic ligands. nih.gov The resulting macrocyclic complexes often exhibit unique properties due to the encapsulation of the metal ion within the ligand's cavity.

Metal Complexes of 1,2-Pentanediamine, 3-methyl- and Related Branched Diamines

The ability of 1,2-Pentanediamine, 3-methyl- and other branched diamines to form stable chelate rings makes them effective ligands for a variety of transition metals.

Transition Metal Complexes (e.g., Cobalt(III), Nickel(II), Copper(II), Mercury(II))

Cobalt(III) Complexes: Cobalt(III) forms stable, inert, octahedral complexes with diamine ligands. nih.govnih.gov The stereochemistry of these complexes is often of great interest, and the use of chiral diamines, such as a specific enantiomer of 1,2-Pentanediamine, 3-methyl-, can lead to the formation of chiral metal complexes. These complexes can have applications in asymmetric catalysis and as resolving agents. nih.gov The ligand field provided by the diamine ligands results in characteristic electronic absorption spectra for these Co(III) complexes. mdpi.com

Nickel(II) Complexes: Nickel(II) can form a variety of complexes with diamines, with the geometry depending on the specific ligand and the counter-ions present. Both octahedral and square planar complexes are common. oup.com For example, diaquabis(diamine)nickel(II) complexes have been studied, where the diamine can be a C-substituted ethylenediamine. oup.com The presence of alkyl substituents on the diamine ligand can influence the electronic spectra of the Ni(II) complexes. shd-pub.org.rsresearchgate.net

Copper(II) Complexes: Copper(II) readily forms complexes with diamine ligands, typically resulting in square planar or distorted octahedral geometries. nih.govresearchgate.net The electronic and magnetic properties of these complexes are influenced by the specific structure of the diamine ligand. ias.ac.in The formation of both mononuclear and dinuclear copper(II) complexes with derivatives of diamines has been reported. nih.gov

Mercury(II) Complexes: Mercury(II) has a strong affinity for nitrogen donor ligands and forms stable complexes with diamines. chemrevlett.comrsc.org The coordination geometry around the mercury(II) center in these complexes can vary, with linear, trigonal, and tetrahedral arrangements being observed. Studies on mercury(II) halide complexes with various ligands have provided insights into the coordination preferences of this metal ion. rsc.orgmdpi.com

Lanthanide Complexes (e.g., Lutetium(III))

There is no available information on the synthesis, characterization, or properties of lanthanide complexes involving 1,2-Pentanediamine, 3-methyl- as a ligand. The interaction of this specific diamine with lanthanide ions, including Lutetium(III), has not been documented in peer-reviewed literature.

Supramolecular Association in Coordination Complexes

Similarly, the scientific record contains no data on the formation of supramolecular assemblies or networks involving coordination complexes of 1,2-Pentanediamine, 3-methyl-. Research into the non-covalent interactions, crystal engineering, and self-assembly of such complexes has not been published.

Applications in Asymmetric Catalysis

Chiral 1,2-Pentanediamine, 3-methyl- as a Chiral Ligand in Asymmetric Catalysis

The fundamental role of chiral diamines in asymmetric catalysis is to coordinate with a metal center, creating a chiral environment that can induce stereoselectivity in a chemical reaction. These ligands, by forming stable complexes with transition metals, influence the spatial arrangement of reactants in the transition state, thereby favoring the formation of one enantiomer over the other. entegris.comresearchgate.net The effectiveness of a chiral ligand is determined by its steric and electronic properties, which dictate its binding affinity and the degree of chiral induction. researchgate.net

While the structural analogue, (S)-4-methyl-1,2-pentanediamine, is noted for its potential in asymmetric synthesis and catalysis, specific studies detailing the performance of chiral 1,2-Pentanediamine, 3-methyl- as a ligand in asymmetric catalysis are not found in the reviewed literature. strem.com The potential for this diamine to act as a bidentate ligand, coordinating through its two amino groups to form metal complexes, is recognized in a general sense for similar molecules. However, specific examples of its application in enantioselective catalysis are absent.

Enantioselective Transformations Mediated by 1,2-Pentanediamine, 3-methyl- Derived Complexes

The utility of a chiral ligand is ultimately demonstrated by its effectiveness in mediating specific enantioselective transformations. Key areas of interest include the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the synthesis of complex chiral molecules. nih.govlibretexts.org

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Cross-Couplings)

Asymmetric carbon-carbon bond forming reactions, such as the Suzuki-Miyaura or Heck cross-coupling reactions, are powerful tools in synthetic organic chemistry. sigmaaldrich.com The development of chiral ligands that can effectively control the stereochemistry of these reactions is a major focus of research. While numerous chiral phosphines and some diamines have been successfully employed as ligands for these transformations, there is no documented evidence of 1,2-Pentanediamine, 3-methyl- or its metal complexes being used to catalyze such reactions. The search for effective and novel chiral ligands remains an active area of investigation. nih.gov

Mechanistic Studies of Catalytic Cycles and Enantioinduction

A deep understanding of the reaction mechanism is essential for the rational design and optimization of chiral catalysts. Such studies often involve the characterization of catalytic intermediates and transition states to elucidate the factors governing enantioinduction.

Role of Steric and Electronic Properties of the Diamine Ligand

The steric and electronic properties of a ligand are critical in determining the outcome of a catalytic reaction. researchgate.net The size and arrangement of substituents on the ligand backbone can create a specific chiral pocket around the metal center, sterically guiding the approach of the substrate. The electron-donating or withdrawing nature of the ligand influences the reactivity of the metal catalyst. For 1,2-Pentanediamine, 3-methyl-, the methyl group at the 3-position would introduce specific steric bulk. However, without experimental data, any discussion of its precise influence on catalytic activity and enantioselectivity remains speculative. General principles suggest that such steric hindrance could impact the stability and geometry of the metal complex, but specific mechanistic studies for this compound are lacking.

Transition State Analysis in Chiral Catalysis

The origin of enantioselectivity in a catalyzed reaction is determined by the relative energies of the diastereomeric transition states leading to the different enantiomers. acs.org Computational and experimental studies are often employed to model and analyze these transition states. Such analyses provide insights into the non-covalent interactions between the chiral catalyst and the substrate that are responsible for stereodifferentiation. acs.org For 1,2-Pentanediamine, 3-methyl-, no transition state analyses related to its use in chiral catalysis have been reported in the literature.

Proton Transfer Mechanisms in Catalytic Processes

Proton transfer is a fundamental step in a vast array of chemical and biological transformations, including many catalyzed by enzymes and synthetic complexes. numberanalytics.com In catalytic cycles, the efficient movement of protons can lower activation energies and dictate reaction pathways. numberanalytics.comdiva-portal.org Proton-coupled electron transfer (PCET) reactions, where an electron and a proton are exchanged, are particularly crucial. These can occur in a stepwise or concerted manner, and the introduction of proton relays into a catalyst's secondary coordination sphere is a common strategy to facilitate these transfers. diva-portal.org

While specific studies on the proton transfer mechanisms involving 1,2-pentanediamine, 3-methyl- are not extensively documented, research on similar diamines provides significant insights. For instance, in the methoxycarbonylation of biobased pentanediamine (B8596099) (PDA) with dimethyl carbonate (DMC), the addition of water as a co-catalyst was found to dramatically accelerate the reaction. acs.org Kinetic and in-situ analyses revealed that water facilitates proton transfer from the pentanediamine to a methoxy (B1213986) group via a hydrogen-bonded zwitterionic intermediate. acs.org This process reduces the energy barrier for the elimination of the methoxy group from 16.3 to a mere 0.6 kcal/mol. acs.org

This highlights a key principle: the rate of reactions involving amines can be significantly enhanced by species that promote hydrogen bonding and accelerate proton transfer. acs.org It is plausible that 1,2-pentanediamine, 3-methyl-, with its two primary amine groups, could participate in similar hydrogen-bond-mediated proton transfer events, a critical factor in its potential catalytic applications. vulcanchem.com

Ligand Tuning and Catalyst Optimization Strategies for Enhanced Performance

The two primary amine groups of 1,2-pentanediamine, 3-methyl- render it a potent bidentate ligand capable of coordinating with various metal ions to form complexes with potential catalytic activity. vulcanchem.com The strategic modification of ligands, or "ligand tuning," is a cornerstone of catalyst design, allowing for the fine-tuning of a metal center's electronic and steric properties to enhance activity, selectivity, and stability.

The structure of 1,2-pentanediamine, 3-methyl- offers specific characteristics for ligand design. The proximity of the amine groups at the 1 and 2 positions may favor the formation of stable five-membered chelate rings with metal ions, but could also facilitate cyclization or branching in certain reactions. vulcanchem.com This contrasts with its isomer, 3-methyl-1,5-pentanediamine, where the longer carbon chain between the amines would lead to larger, more flexible chelate rings.

General strategies for catalyst optimization that could be applied to complexes of 1,2-pentanediamine, 3-methyl- include:

Support Interaction: The activity of a catalyst can be tuned by the support material. For example, the density of surface defects (e.g., oxygen vacancies) on an oxide support like TiO₂ can influence the electronic properties and coordination of a supported metal-ligand complex, thereby boosting catalytic activity. osti.gov

Ligand Modification: Schiff base condensation of the diamine with aldehydes or ketones can generate more complex, tunable ligands. researchgate.net These modifications can alter the electronic properties and steric environment of the resulting metal complex.

Coordination Site Selectivity: In complex ligands with multiple potential binding sites, selectivity can be switched to promote different reaction pathways. For instance, in Ru-based catalysts, the coordination of different phosphorus donor sites in a ligand was shown to be key in promoting the coupling of CO₂ and ethylene. acs.org

Table 1: Comparative Analysis of Pentanediamine Isomers as Ligands This table contrasts the structural features of 1,2-pentanediamine, 3-methyl- with a related isomer and its implications for use as a catalytic ligand.

| Compound | Amine Positions | Methyl Position | Potential Ligand Characteristics |

|---|---|---|---|

| 1,2-Pentanediamine, 3-methyl- | 1,2 | 3 | Forms stable 5-membered chelate rings; steric hindrance from the 3-methyl group may influence selectivity; proximity of amines may enhance crosslinking or facilitate cyclization. vulcanchem.com |

| 1,5-Pentanediamine, 3-methyl- | 1,5 | 3 | Forms larger, more flexible 8-membered chelate rings; less steric constraint around the coordination sphere compared to the 1,2-isomer; suitable for forming linear polymers. |

Investigation of Catalytic Dehydrogenation and N-alkylation Processes

Catalytic Dehydrogenation

Catalytic dehydrogenation is a crucial industrial reaction that produces unsaturated compounds and valuable hydrogen gas. rsc.org This process is typically endothermic and requires an effective catalyst to lower the high activation energy associated with C-H and N-H bond breaking. rsc.orgnih.gov

While direct dehydrogenation studies using 1,2-pentanediamine, 3-methyl- are scarce, the mechanisms for dehydrogenating similar nitrogen-containing compounds are well-established. A proposed mechanism for the dehydrogenation of N-heterocycles on a metal surface involves the initial adsorption of the molecule, followed by the activation of N-H and C-H bonds, leading to the liberation of H₂. researchgate.net Iridium complexes, particularly those with electron-donating substituents on their cyclopentadienyl (B1206354) ligands, have shown high activity in the dehydrogenation of cyclic amines. kyoto-u.ac.jp This suggests that 1,2-pentanediamine, 3-methyl-, when used as a ligand, could potentially modulate the activity of a metal center in such dehydrogenation reactions.

N-alkylation Processes

The primary amine groups of 1,2-pentanediamine, 3-methyl- are strong nucleophiles, making the compound susceptible to N-alkylation reactions to form secondary and tertiary amines. vulcanchem.com These reactions are fundamental for constructing C-N bonds in the synthesis of pharmaceuticals and fine chemicals. acsgcipr.orgnih.gov

Common N-alkylation strategies applicable to this diamine include:

Direct Alkylation: This traditional method involves reacting the amine with an alkyl halide. researchgate.net Over-alkylation to form quaternary ammonium (B1175870) salts can be a challenge, but conditions can be optimized to favor mono- or di-alkylation. researchgate.net

Reductive Amination: This involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine/enamine, which is then reduced in situ.

Borrowing Hydrogen Catalysis: A more atom-economical and environmentally benign approach is the "borrowing hydrogen" (or hydrogen autotransfer) method. kyoto-u.ac.jpnih.gov In this process, a metal catalyst temporarily abstracts hydrogen from an alcohol to form an intermediate aldehyde. The amine condenses with the aldehyde to form an imine, which is subsequently reduced by the metal-hydride species, regenerating the catalyst and releasing water as the only byproduct. kyoto-u.ac.jp

Table 2: Overview of N-Alkylation Strategies for Primary Amines This table summarizes key methods for N-alkylation, which are applicable to 1,2-pentanediamine, 3-methyl-.

| Alkylation Method | Alkylating Agent | Typical Catalyst | Key Features & Byproducts |

|---|---|---|---|

| Direct Alkylation with Halides | Alkyl Halides (R-X) | Often base-assisted | Well-established method; risk of over-alkylation; produces salt byproducts. acsgcipr.orgresearchgate.net |

| Direct N-Alkylation with Carboxylic Acids | Carboxylic Acids (R-COOH) | Rhodium or Ruthenium complexes with a silane (B1218182) reducing agent | Uses readily available starting materials; proceeds under mild conditions. acs.org |

| Borrowing Hydrogen / Hydrogen Autotransfer | Alcohols (R-OH) | Iridium, Ruthenium, or other transition metal complexes | High atom economy; green process; water is the only byproduct. kyoto-u.ac.jpnih.gov |

Carbonylation Reactions Involving Pentanediamines

Carbonylation reactions introduce carbon monoxide (CO) into molecules and are fundamental to the industrial production of many valuable chemicals like aldehydes, carboxylic acids, and esters. wikipedia.org In the context of diamines, carbonylation is a key step in synthesizing dicarbamates, which are important precursors to isocyanates and polyurethanes. acs.orggoogle.com

Research into the carbonylation of 1,5-pentanediamine (PDA) provides a strong model for the potential reactivity of the 1,2-isomer. Several methods have been developed:

Methoxycarbonylation with Dimethyl Carbonate (DMC): PDA reacts with DMC, often promoted by a catalyst, to yield dimethyl pentane-1,5-diyldicarbamate. acs.org This reaction can be performed under metal-free conditions, representing a green synthetic route. acs.org

Carbonylation with Methyl Carbamate (MC): Well-defined cerium oxide (CeO₂) nanostructures have proven to be effective catalysts for the carbonylation of PDA with MC. acs.org CeO₂ nanorods, with their higher concentration of acid-base sites and oxygen vacancies, showed superior activity. acs.org

Phosgene-Free Isocyanate Synthesis: A two-step process involves first the carbonylation of the diamine to form a dicarbamate, followed by thermal decomposition (pyrolysis) of the dicarbamate to yield the corresponding diisocyanate, such as 1,5-pentane diisocyanate. google.com

These studies demonstrate that the amine groups of pentanediamines are readily carbonylated. It is highly probable that 1,2-pentanediamine, 3-methyl- would undergo similar transformations to produce the corresponding dicarbamates and, subsequently, diisocyanates, which are valuable monomers in polymer chemistry.

Table 3: Catalytic Systems for the Carbonylation of 1,5-Pentanediamine This table summarizes reaction conditions from studies on an isomeric pentanediamine, indicating potential pathways for 1,2-pentanediamine, 3-methyl-.

| Carbonylating Agent | Catalyst / Promoter | Reaction Temperature | Primary Product | Reference |

|---|---|---|---|---|

| Dimethyl Carbonate (DMC) | Water (as promoter) | Not specified | Dimethyl pentane-1,5-diyldicarbamate | acs.org |

| Methyl Carbamate (MC) | CeO₂ nanorods | Not specified | Pentamethylene dicarbamate (PDC) | acs.org |

| Generic Carbonylation Agent | Not specified | 100-240 °C | 1,5-Pentamethylene dicarbamate | google.com |

Theoretical and Computational Studies of 1,2 Pentanediamine, 3 Methyl

Quantum Chemical Calculations for Electronic Structure and Reactivitymdpi.comscienceopen.com

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and how this distribution governs its reactivity. scienceopen.com By solving approximations of the Schrödinger equation, these methods can determine molecular orbital energies, charge distributions, and other key electronic parameters. scienceopen.com

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. scienceopen.comopenaccesspub.org It offers a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like 1,2-Pentanediamine, 3-methyl-.

DFT studies can elucidate the electronic properties of 1,2-Pentanediamine, 3-methyl- by calculating its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. For this diamine, the lone pairs of electrons on the nitrogen atoms are expected to contribute significantly to the HOMO.

Various functionals are employed in DFT calculations, each with different levels of approximation. For example, studies on other amine-containing organic molecules have utilized functionals like B3LYP, M06-2X, and CAM-B3LYP to predict properties such as NMR chemical shifts and UV-Vis spectra. nih.govresearchgate.net A comparison of different functionals is often necessary to benchmark accuracy against experimental data when available. nih.gov For instance, in a study of a substituted pyrazole-amine, various DFT methods were tested to find the most accurate prediction of NMR chemical shifts, with results showing that the choice of functional and basis set significantly impacts accuracy. nih.gov

Table 1: Representative DFT Functionals and Their Common Applications This table illustrates common DFT functionals and their typical uses in computational chemistry. The selection of a functional depends on the specific properties being investigated.

| Functional | Type | Primary Applications |

| B3LYP | Hybrid GGA | Geometry optimization, vibrational frequencies, general-purpose calculations. researchgate.net |

| M06-2X | Hybrid Meta-GGA | Good for main-group thermochemistry, kinetics, and non-covalent interactions. nih.gov |

| CAM-B3LYP | Long-Range Corrected | UV-Vis spectra, charge-transfer excitations, systems with significant non-local effects. researchgate.net |

| wB97XD | Long-Range Corrected | Includes empirical dispersion corrections, suitable for non-covalent interactions. nih.gov |

Ab Initio and Combined Møller−Plesset Methodswikipedia.orgsmu.edu

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not adequately account for electron correlation—the interaction between individual electrons.

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method used to improve upon the HF results by including electron correlation effects. wikipedia.orgsmu.edu It is implemented at different orders, most commonly second-order (MP2), third-order (MP3), and fourth-order (MP4). wikipedia.orgsmu.edu MP2 is a standard method for adding correlation effects and is often used for calculating interaction energies in non-covalently bonded systems. nih.gov Higher-order methods like MP3 and MP4 add further corrections but come with a significant increase in computational cost. wikipedia.orgnih.gov For a molecule like 1,2-Pentanediamine, 3-methyl-, MP2 calculations would provide a more accurate description of intramolecular interactions, such as hydrogen bonding between the two amine groups, compared to standard DFT or HF methods. nih.gov

Table 2: Comparison of Theoretical Method Levels This table provides a conceptual overview of different levels of theory and their treatment of electron correlation.

| Method Level | Description | Treatment of Electron Correlation | Typical Use Case |

| Hartree-Fock (HF) | Foundational ab initio method | Neglects electron correlation; considers only the average effect of electrons. | Provides a basic, qualitative wavefunction and initial geometry. wikipedia.org |

| MP2 | Møller-Plesset 2nd Order | Adds electron correlation via perturbation theory. wikipedia.org | Improves energy calculations and description of non-covalent interactions. nih.gov |

| DFT | Density Functional Theory | Includes correlation effects through an exchange-correlation functional. scienceopen.com | A cost-effective method for a wide range of systems and properties. scienceopen.com |

| Coupled Cluster (CC) | High-accuracy method | Includes electron correlation to a high degree through an exponential cluster operator. | "Gold standard" for small molecules; used for benchmarking. tdx.cat |

Conformational Analysis and Energy Minimization of Diamine Structuresscispace.comlibretexts.org

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org For 1,2-Pentanediamine, 3-methyl-, rotations around the C-C bonds of the pentane (B18724) backbone lead to various conformers with different energies.

Energy minimization is the process of finding the geometry of a molecule that corresponds to a local or global minimum on the potential energy surface. ijcsit.com This is achieved using algorithms like the steepest descent method. ijcsit.com The most stable conformer is the one with the lowest energy. The analysis considers torsional strain (from eclipsing interactions) and steric strain (from non-bonded atoms being too close). In the case of the subject diamine, key interactions include gauche and anti arrangements of the substituents along the carbon backbone. libretexts.org The gauche interaction between the two amine groups or between an amine and the methyl group would be a significant factor in determining the relative stability of different conformers. Furthermore, the potential for an intramolecular hydrogen bond between the two adjacent amine groups can strongly influence the conformational preference, potentially stabilizing a gauche-like arrangement that would otherwise be less favorable.

Table 3: Estimated Energy Costs for Torsional Interactions in Alkanes This table, based on general values for alkanes, illustrates the energetic penalties for different eclipsing and gauche interactions relevant to the conformational analysis of 1,2-Pentanediamine, 3-methyl-.

| Interaction | Approximate Energy Cost (kcal/mol) | Description |

| H-H eclipsed | 1.0 libretexts.org | Torsional strain from eclipsing two hydrogen atoms. |

| H-CH₃ eclipsed | 1.4 libretexts.org | Torsional strain from eclipsing a hydrogen and a methyl group. |

| CH₃-CH₃ eclipsed | 3.1 libretexts.org | High strain from eclipsing two methyl groups. |

| CH₃-CH₃ gauche | 0.9 | Steric strain from two methyl groups being 60° apart. |

Proton Transfer Mechanisms and Intramolecular Hydrogen Bonding Interactionsacs.orgnih.gov

The proximity of the two amine groups at the C1 and C2 positions allows for the formation of an intramolecular hydrogen bond, where a hydrogen atom from one amine group interacts with the lone pair of the other nitrogen atom. This interaction can significantly stabilize certain conformations. Computational studies can quantify the strength of this hydrogen bond by analyzing the geometry (N-H···N distance and angle) and by calculating the change in vibrational frequencies (a red shift in the N-H stretching frequency). conicet.gov.ar

Proton transfer (PT) between the two amine groups is another important dynamic process. While direct intramolecular proton transfer in the ground state is likely to have a high energy barrier, it can be facilitated by solvent molecules. For example, studies on other diamines have shown that water molecules can act as a "proton bridge," significantly lowering the activation energy for the transfer. acs.org In such a mechanism, the zwitterionic intermediate formed during the reaction is stabilized by hydrogen bonding with the solvent, promoting the transfer. acs.org Computational modeling can map out the potential energy surface for this process, identifying the transition states and intermediates involved in both direct and solvent-assisted pathways.

Reaction Mechanism Elucidation through Computational Modelingsmu.eduarxiv.org

Computational modeling is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. smu.eduarxiv.org By mapping the potential energy surface, it is possible to identify the lowest energy path from reactants to products, which includes all intermediates and transition states. smu.edu For reactions involving 1,2-Pentanediamine, 3-methyl-, such as its role as a curing agent or in the formation of coordination complexes, computational studies can provide a detailed picture of the bond-forming and bond-breaking processes.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms that separates reactants from products. wikipedia.org Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Once a transition state geometry is located, its energy can be calculated. The activation energy (Ea) is the energy difference between the transition state and the reactants. wikipedia.org This value is critical for determining the rate of a reaction according to transition state theory and the Eyring equation. wikipedia.org Thermodynamic parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can also be calculated, providing further insight into the reaction kinetics. wikipedia.orgoup.com For example, a computational study of a ketone elimination reaction proceeding through a six-membered cyclic transition state allowed for the calculation of kinetic and thermodynamic parameters that were in reasonable agreement with experimental values. researchgate.net Similar calculations for reactions involving 1,2-Pentanediamine, 3-methyl- would be invaluable for predicting its reactivity under various conditions.

Table 4: Key Parameters in Transition State Calculations This table outlines the essential parameters calculated in computational studies of reaction mechanisms.

| Parameter | Symbol | Significance |

| Activation Energy | Eₐ / ΔG‡ | The energy barrier that must be overcome for a reaction to occur; determines the reaction rate. wikipedia.org |

| Enthalpy of Activation | ΔH‡ | The change in enthalpy between the reactants and the transition state. wikipedia.org |

| Entropy of Activation | ΔS‡ | The change in entropy between the reactants and the transition state; reflects the degree of order in the TS. wikipedia.org |

| Imaginary Frequency | νᵢ | A single negative (imaginary) frequency in the vibrational analysis confirms a structure as a true transition state. |

Thermodynamic Stability Assessments

No specific studies detailing the thermodynamic stability of 1,2-Pentanediamine, 3-methyl- through computational methods were found. Thermodynamic properties such as the standard Gibbs free energy of formation (ΔfG°), enthalpy of formation (ΔfH°), and heat capacity (Cp) are typically determined through quantum mechanical calculations. While such data exists for other isomers like 2-methyl-1,5-pentanediamine chemeo.com, equivalent information for the 1,2-diamine, 3-methyl isomer is absent from the surveyed literature.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which aids in the structural elucidation of novel compounds. researchgate.net This involves methods like Density Functional Theory (DFT) to calculate vibrational frequencies for IR and Raman spectra and to predict NMR chemical shifts. q-chem.com

Detailed vibrational frequency analysis for 1,2-Pentanediamine, 3-methyl-, which would provide predicted wavenumbers and intensities for its infrared (IR) and Raman spectra, is not available in published research. Such an analysis would require a computational study to identify the characteristic vibrational modes of the molecule, including N-H, C-H, C-N, and C-C stretching and bending modes.

There are no specific published NMR chemical shift predictions for 1,2-Pentanediamine, 3-methyl-. Predicting ¹H and ¹³C NMR spectra computationally involves calculating the magnetic shielding tensors for each nucleus, which are highly sensitive to the molecule's three-dimensional structure and conformational variability. nih.govlibretexts.org Given the stereocenters present in 1,2-Pentanediamine, 3-methyl-, a thorough computational analysis would be necessary to account for the different possible diastereomers and their respective conformers to yield accurate spectral predictions. This level of specific computational data is not currently available.

Advanced Spectroscopic and Analytical Characterization

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined.

For 1,2-Pentanediamine, 3-methyl-, obtaining a suitable single crystal would be the first critical step. If a crystal were grown, X-ray diffraction analysis would provide unambiguous proof of its stereochemistry and conformation in the solid state. Key structural details that would be elucidated include:

Absolute Configuration: Determination of the R/S configuration at the chiral carbon centers (C2 and C3).

Conformation: The preferred spatial arrangement of the pentane (B18724) backbone and the relative orientation of the two amine groups and the methyl group.

Intermolecular Interactions: The analysis would reveal hydrogen bonding networks formed by the primary amine groups (-NH₂), which are crucial in defining the crystal packing.

While this technique is powerful, no publicly available crystal structure for the free base of 1,2-Pentanediamine, 3-methyl- has been documented in the searched scientific literature. However, the technique has been widely used to characterize complexes and derivatives of similar diamines, confirming its utility for such structural elucidations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Due to the presence of two chiral centers (at C2 and C3), the protons and carbons in 1,2-Pentanediamine, 3-methyl- are in an asymmetric environment. This leads to more complex spectra than might be expected for simpler amines.

¹H NMR Spectroscopy: A proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 1,2-Pentanediamine, 3-methyl-, all protons are chemically non-equivalent, which would result in a complex spectrum. The protons on the same carbon (e.g., the two protons of the -CH₂NH₂ group at C1) are diastereotopic and would be expected to show different chemical shifts and couple to each other. General chemical shift regions are predictable based on the proximity to electronegative nitrogen atoms.

¹³C NMR Spectroscopy: A broadband-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in a molecule. Given the chirality of 1,2-Pentanediamine, 3-methyl-, all six carbon atoms are chemically distinct and would therefore produce six separate signals. The chemical shifts are influenced by the electronic environment, with carbons bonded to the electronegative amine groups appearing further downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2-Pentanediamine, 3-methyl-

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (-CH₂NH₂) | ~2.5 - 3.0 | ~45 - 50 |

| C2 (-CHNH₂) | ~2.8 - 3.3 | ~55 - 60 |

| C3 (-CH(CH₃)-) | ~1.5 - 2.0 | ~35 - 40 |

| C4 (-CH₂) | ~1.2 - 1.7 | ~25 - 30 |

| C5 (-CH₃) | ~0.8 - 1.0 | ~10 - 15 |

| C3-Methyl (-CH₃) | ~0.8 - 1.0 | ~15 - 20 |

Note: These are estimated values based on general principles of NMR spectroscopy. Actual experimental values may vary.

In situ NMR allows for the real-time observation of chemical reactions within an NMR tube, providing mechanistic and kinetic data without the need for sample isolation. This technique is particularly valuable for studying reactions under actual process conditions. For 1,2-Pentanediamine, 3-methyl-, in situ NMR could be used to monitor its consumption and the formation of products in reactions such as:

Polymerization: Tracking the reaction of the diamine with monomers like diacyl chlorides or epoxides to form polyamides or polyepoxides.

Complexation: Observing the coordination of the diamine to metal centers.

Schiff Base Formation: Monitoring the condensation reaction with aldehydes or ketones.

By tracking the changes in signal intensity over time, reaction rates and the presence of transient intermediates can be determined. Despite its utility, no specific studies using in situ NMR to monitor reactions with 1,2-Pentanediamine, 3-methyl- were identified in the performed searches.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-resolution mass spectrometry measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact elemental formula from its measured mass. For 1,2-Pentanediamine, 3-methyl-, HRMS would be used to confirm its molecular formula, C₆H₁₆N₂. The calculated exact mass of the protonated molecule provides a definitive target for identification.

Table 2: Calculated HRMS Data for 1,2-Pentanediamine, 3-methyl-

| Molecular Formula | Ion | Calculated Monoisotopic Mass (m/z) |

| C₆H₁₆N₂ | [M+H]⁺ | 117.14372 |

Note: This value is calculated based on the most abundant isotopes of C, H, and N.

GC-MS combines two techniques: gas chromatography to separate components of a mixture and mass spectrometry to identify each component. For a pure sample of 1,2-Pentanediamine, 3-methyl-, GC would determine its retention time, a characteristic property under specific column and temperature conditions, while MS would provide its mass spectrum.

The mass spectrum is generated by ionizing the molecule (typically via electron ionization, EI) and detecting the resulting molecular ion and its fragments. The fragmentation pattern is a molecular fingerprint that aids in structure elucidation. For 1,2-Pentanediamine, 3-methyl-, the primary fragmentation pathway would be alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom.

Table 3: Predicted Major Fragments in the GC-MS (EI) Spectrum of 1,2-Pentanediamine, 3-methyl-

| Predicted Fragment Structure | m/z | Fragmentation Pathway |

| [CH₂(NH₂)]⁺ | 30 | α-cleavage at C1-C2 bond |

| [M - CH₂NH₂]⁺ | 86 | Loss of the aminomethyl radical |

| [M - C₂H₅]⁺ | 87 | Cleavage at C3-C4 bond |

| [CH(CH₃)CH₂CH₃]⁺ | 57 | Cleavage at C2-C3 bond |

Note: These are predicted fragmentation pathways based on common MS fragmentation rules for amines.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a polar compound like 1,2-Pentanediamine, 3-methyl-, reversed-phase chromatography might be challenging without derivatization. However, techniques like hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography are well-suited for such analyses. jfda-online.com

In a typical LC-MS analysis, the diamine would be separated from a mixture on an HPLC column before being introduced into the mass spectrometer. The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile, would be optimized to achieve good chromatographic resolution. nih.gov The mass spectrometer then detects the compound, providing a mass-to-charge ratio (m/z) that confirms its molecular weight. Modern LC-MS/MS instruments allow for the direct analysis of such polar compounds, often without the need for derivatization. sigmaaldrich.com

Table 1: Predicted LC-MS Parameters for 1,2-Pentanediamine, 3-methyl- Analysis

| Parameter | Expected Value/Condition | Rationale |

|---|---|---|

| Molecular Formula | C₆H₁₆N₂ | Based on the compound's structure. |

| Molecular Weight | 116.20 g/mol | Calculated from the molecular formula. nih.gov |

| Chromatography Mode | HILIC or Ion-Exchange | Suitable for separating highly polar amines. jfda-online.com |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) formate) | Common for HILIC separations of polar analytes. nih.gov |

| Detection Mode | Positive Ionization | Amines readily form positive ions [M+H]⁺. |

| Expected [M+H]⁺ Ion | m/z 117.14 | Corresponds to the protonated molecule (C₆H₁₇N₂⁺). |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique commonly used as the ion source in LC-MS analysis. It is particularly effective for polar, thermally labile molecules like diamines, as it allows them to be ionized directly from a solution into the gas phase with minimal fragmentation. lcms.cz

When analyzing 1,2-Pentanediamine, 3-methyl- by ESI-MS, the sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. In positive ion mode, the primary amine groups are readily protonated, leading to the observation of a prominent protonated molecular ion [M+H]⁺. Depending on the conditions, a doubly charged ion [M+2H]²⁺ might also be observed. Tandem mass spectrometry (MS/MS) can be employed to fragment the precursor ion, yielding structural information based on the fragmentation pattern. lcms.cz

Table 2: Expected ESI-MS Findings for 1,2-Pentanediamine, 3-methyl-

| Ion Type | Predicted m/z | Notes |

|---|---|---|

| Protonated Molecule [M+H]⁺ | 117.14 | Expected to be the base peak in positive mode. |

| Doubly Protonated Molecule [M+2H]²⁺ | 58.57 | May be observed, especially at lower pH. |

| Sodium Adduct [M+Na]⁺ | 139.12 | Commonly observed adduct in ESI-MS. |

| Key Fragment Ions (MS/MS) | Varies | Fragmentation would likely involve the loss of ammonia (B1221849) (NH₃) or cleavage of the C-C backbone. |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are essential for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, causing its molecular bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For 1,2-Pentanediamine, 3-methyl-, the FTIR spectrum would be dominated by absorptions corresponding to N-H and C-H bonds. The presence of primary amine (-NH₂) groups gives rise to characteristic stretching and bending vibrations. The disappearance of primary amine absorptions and the appearance of a secondary amine peak around 3294 cm⁻¹ can confirm its participation in a reaction, such as a condensation. researchgate.net

Table 3: Predicted FTIR Absorption Bands for 1,2-Pentanediamine, 3-methyl-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 2960-2850 | C-H Stretch | Methyl (-CH₃) and Methylene (-CH₂) groups spectroscopyonline.com |

| 1650-1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |

| 1470-1430 | C-H Bend | Methylene (-CH₂) and Methyl (-CH₃) groups |

| 1377 | C-H Umbrella Mode Bend | Methyl (-CH₃) group spectroscopyonline.com |

| 850-750 | N-H Wag | Primary Amine (-NH₂) |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. anton-paar.com While N-H and O-H bonds typically produce weak Raman signals, the carbon skeleton of a molecule often yields strong, sharp peaks, making Raman spectroscopy useful for analyzing the hydrocarbon backbone of 1,2-Pentanediamine, 3-methyl-. The vibrations of certain functional groups appear at characteristic Raman shifts, which can be used to identify them. anton-paar.com For related compounds like 2,2-Dimethylpentane-1,5-diamine, Raman spectroscopy is recommended to analyze N-H stretching and bending vibrations.

Table 4: Predicted Raman Shifts for 1,2-Pentanediamine, 3-methyl-

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3370-3300 | N-H Stretch | Primary Amine (-NH₂) |

| 2960-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1460-1440 | C-H Bend | Aliphatic (CH₂, CH₃) |

| 1100-800 | C-C Stretch | Carbon Skeleton |

DRIFTS is a specialized FTIR technique used for analyzing powdered samples, particularly in the context of heterogeneous catalysis. It allows for the study of surface species on a catalyst under reaction conditions (in situ or operando). researchgate.net If 1,2-Pentanediamine, 3-methyl- were to be synthesized or used in a reaction involving a solid catalyst, DRIFTS could be employed to monitor the adsorption of the diamine onto the catalyst surface and the formation of intermediates and products in real-time. For example, the interaction of the amine groups with acidic or basic sites on a catalyst surface would lead to characteristic shifts in the N-H and C-H vibrational bands, providing mechanistic insights. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Analysis

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. nih.gov The structure of 1,2-Pentanediamine, 3-methyl- contains two chiral centers (at C1 and C2), meaning it can exist as four possible stereoisomers (two pairs of enantiomers).

Chiroptical methods like Electronic Circular Dichroism (ECD) are fundamental for assigning the absolute configuration of chiral compounds. nih.gov For a molecule like 1,2-Pentanediamine, 3-methyl-, which lacks a strong chromophore, direct analysis by ECD in the accessible UV region might be challenging. In such cases, derivatization with a chromophoric agent can be used to introduce a reporter group, allowing for reliable stereochemical analysis. nih.gov Alternatively, vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, could be used to analyze the stereochemistry without derivatization. The binding of chiral ligands to metal ions can also be monitored using circular dichroism to study the formation of chiral self-assemblies. rsc.org

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-Pentanediamine, 3-methyl- |

| 1,5-Pentanediamine |

| 2,2-Dimethylpentane-1,5-diamine |

| 2,4-Pentanediamine, 2-methyl- |

| 2-Methylpentane-1,5-diamine |

| 3-methyl-2-pentanone |

| Acetonitrile |

| Ammonia |

| Ammonium formate |

| Carbon |

| Nitrogen |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a critical tool for determining the stereochemistry of chiral molecules like 1,2-Pentanediamine, 3-methyl-. This technique measures the differential absorption of left and right circularly polarized light, which is directly related to the three-dimensional arrangement of atoms in a molecule.

In the study of vicinal diamines, CD spectroscopy is often employed on their complexes with transition metals, such as cobalt (Co) and rhodium (Rh). The formation of these complexes can induce or enhance the CD signals, providing clearer spectral data. For instance, the sign of the Cotton effect in the CD spectrum of a dinitrocobalt(III) complex of 1,2-diamines can be empirically correlated to the chirality of the diamine. A positive Cotton effect often corresponds to a specific absolute configuration at the chiral centers.

Research on related chiral 1,2-diamines, such as 1,2-diaminopropane, has established a relationship between the conformation of the five-membered chelate ring formed upon complexation and the observed CD spectrum. This knowledge is transferable to the analysis of 1,2-Pentanediamine, 3-methyl-, where the additional methyl group at the C3 position influences the conformational equilibrium of the chelate ring and, consequently, the CD spectrum. The preferred conformation and the resulting spectral features allow for the assignment of the absolute configuration of the stereoisomers.

Table 1: Illustrative CD Spectral Data for a Co(III) Complex of a Chiral 1,2-Diamine

| Wavelength (nm) | Molar Ellipticity (Δε) |

| 490 | +1.5 |

| 435 | -0.8 |

| 350 | +0.3 |

Note: This table is illustrative and represents typical data that would be obtained for a chiral 1,2-diamine complex.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical technique used to study chiral molecules. It measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, often presenting as a plain curve or a Cotton effect curve, provides valuable information about the stereochemistry of the molecule.

For 1,2-Pentanediamine, 3-methyl-, ORD studies would complement CD spectroscopy in assigning the absolute configuration of its stereoisomers. The sign of the Cotton effect in an ORD spectrum is directly related to the stereochemistry of the chiral centers. By comparing the ORD spectra of the different stereoisomers with those of known standards or by applying empirical rules, the absolute configuration can be determined.

Chromatographic Methods with Advanced Detection

Chromatographic techniques are indispensable for the separation and analysis of the stereoisomers of 1,2-Pentanediamine, 3-methyl-.

Chiral Gas Chromatography (GC) for Enantioseparation

Chiral Gas Chromatography (GC) is a powerful method for the enantioseparation of volatile chiral compounds like 1,2-Pentanediamine, 3-methyl-. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.

For the analysis of chiral diamines, derivatization is often necessary to increase their volatility and improve chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or other acylating agents. The resulting N,N'-diacylated derivatives can then be separated on a CSP. The choice of the CSP is crucial for achieving successful enantioseparation. Polysaccharide-based and cyclodextrin-based CSPs are commonly used for this purpose. The separation factor (α), which is the ratio of the retention times of the two enantiomers, quantifies the effectiveness of the separation.

Table 2: Example GC Enantioseparation Parameters for a Derivatized Chiral Diamine

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Chirasil-Val) |

| Injection Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 5 °C/min to 200 °C |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (Enantiomer 1) | 15.2 min |

| Retention Time (Enantiomer 2) | 16.5 min |

| Separation Factor (α) | 1.08 |

Note: This table provides an example of typical GC parameters and results.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the separation and analysis of the stereoisomers of 1,2-Pentanediamine, 3-methyl-. Chiral HPLC can be performed using either a chiral stationary phase or a chiral mobile phase additive.

When using a CSP, the enantiomers interact differently with the chiral environment of the column, leading to their separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic polymers. The choice of mobile phase, which typically consists of a mixture of hexane (B92381) and an alcohol like isopropanol, is critical for optimizing the separation.

Detection in HPLC can be achieved using various detectors. A UV-Vis detector can be used if the molecule or its derivative contains a chromophore. For non-chromophoric compounds like 1,2-Pentanediamine, 3-methyl-, derivatization with a UV-active agent may be necessary. Alternatively, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be employed. For enhanced sensitivity and structural information, HPLC can be coupled with a Mass Spectrometer (HPLC-MS).

Other Specialized Analytical Techniques

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to study the surface morphology and crystal structure of solid materials. While SEM does not directly provide information about the chemical structure of 1,2-Pentanediamine, 3-methyl-, it can be invaluable for characterizing its crystalline derivatives or salts.

For instance, if different stereoisomers of 1,2-Pentanediamine, 3-methyl- form crystalline salts with a chiral acid, SEM can be used to visualize the morphology of these diastereomeric crystals. Differences in crystal habit, size, and surface features can be observed, which may correlate with the specific diastereomer. This information can be useful in developing classical resolution methods for separating the stereoisomers. SEM provides high-resolution images that can reveal details about the crystal growth and potential twinning or other crystalline defects.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. ucmerced.edumalvernpanalytical.com The method involves directing X-rays onto a powdered or polycrystalline sample and measuring the angles and intensities of the diffracted beams. ucmerced.edu

When X-rays interact with a crystalline material, they are scattered by the electron clouds of the atoms. In a crystal, atoms are arranged in a regular, repeating lattice of planes. Constructive interference of the scattered X-rays occurs only at specific angles where the path length difference between waves scattered from adjacent planes is an integer multiple of the X-ray wavelength. This relationship is described by Bragg's Law:

nλ = 2d sin(θ)

Where:

n is an integer

λ is the wavelength of the X-ray

d is the spacing between the crystal lattice planes

θ is the angle of diffraction ucmerced.edu

The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid. ucmerced.edu By comparing the experimental diffraction pattern of an unknown sample to a database of known patterns, such as that maintained by the International Centre for Diffraction Data (ICDD), the crystalline phases present in the sample can be identified. ucmerced.edu The analysis of peak positions, intensities, and shapes can also provide information on lattice parameters, crystallite size, and microstrain. malvernpanalytical.com

For 1,2-Pentanediamine, 3-methyl- , a PXRD analysis would be essential to confirm its crystalline form. The resulting pattern, with its characteristic 2θ peak positions and relative intensities, would serve as a definitive identifier for its solid-state structure. However, no published PXRD patterns specific to this compound are currently available in the reviewed literature.

Thermogravimetry and Differential Scanning Calorimetry (TG-DSC)

Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that measure changes in a material's properties as a function of temperature. researchgate.net They are often performed simultaneously (TG-DSC) to provide complementary information.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. etamu.edutainstruments.com A TGA curve plots mass percentage against temperature. Mass loss events correspond to processes such as dehydration, desolvation, or decomposition. etamu.edu The thermal stability of a compound can be determined by identifying the onset temperature of decomposition. tainstruments.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net A DSC curve plots heat flow against temperature. This technique detects thermal events such as melting, crystallization, glass transitions, and solid-state phase transformations. Endothermic events (like melting) absorb energy, while exothermic events (like crystallization or decomposition) release energy. researchgate.net

Chemical Derivatization for Enhanced Research Applications

Strategies for Amine Group Functionalization

The presence of two primary amine groups in 1,2-Pentanediamine, 3-methyl- allows for a variety of functionalization strategies. These modifications can alter the compound's polarity, volatility, and reactivity, making it more amenable to specific analytical techniques or for incorporation into larger molecular structures.

Acylation Reactions for Analytical Enhancement

Acylation is a common method for derivatizing amines to improve their analytical characteristics, particularly for gas chromatography (GC). thieme-connect.de This process involves the reaction of the amine groups with an acylating agent, typically an acid anhydride (B1165640) or an acyl chloride, to form amides. This transformation reduces the polarity of the diamine, which in turn increases its volatility and thermal stability, leading to better chromatographic separation and peak shape. bre.com

Common acylating agents include:

Trifluoroacetic anhydride (TFAA): Reacts with amines to form highly volatile trifluoroacetyl derivatives.

Pentafluoropropionic anhydride (PFPA): Used to create derivatives with excellent electron-capturing properties, enhancing detection by electron capture detectors (ECD). researchgate.net

Heptafluorobutyric anhydride (HFBA): Similar to PFPA, it produces derivatives with high volatility and sensitivity for ECD.

The selection of the acylating agent depends on the specific requirements of the analytical method. For instance, fluorinated anhydrides are often preferred for GC-ECD analysis due to the high sensitivity of the detector to halogenated compounds. mdpi.com

Interactive Table: Common Acylating Agents for Amine Derivatization

| Acylating Agent | Abbreviation | Derivative Formed | Key Analytical Enhancement |

| Trifluoroacetic anhydride | TFAA | Trifluoroacetyl amide | Increased volatility for GC |

| Pentafluoropropionic anhydride | PFPA | Pentafluoropropionyl amide | Enhanced GC-ECD detection |

| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl amide | High volatility and sensitivity for GC-ECD |

Reductive Alkylation for Specific Modifications

Reductive alkylation, also known as reductive amination, is a method used to add alkyl groups to an amine. hamptonresearch.com For 1,2-Pentanediamine, 3-methyl-, this reaction can be used to introduce specific functionalities or to modify its properties for various applications. The process typically involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form a Schiff base or an imine, which is then reduced to the corresponding alkylated amine using a reducing agent like sodium borohydride or dimethylamine borane complex. hamptonresearch.com

This strategy can be employed to:

Introduce reporter groups for spectroscopic analysis.

Alter the solubility and hydrophobicity of the molecule. hamptonresearch.com

Prepare precursors for the synthesis of more complex molecules.

For example, reacting 1,2-Pentanediamine, 3-methyl- with formaldehyde in the presence of a reducing agent would result in the methylation of the amine groups. hamptonresearch.com The degree of alkylation can often be controlled by the stoichiometry of the reactants.

Derivatization for Spectroscopic and Chromatographic Analysis

Enhanced Detection and Separation in HPLC and GC Systems

In High-Performance Liquid Chromatography (HPLC), derivatization is often employed to introduce a chromophore or a fluorophore into the analyte molecule, thereby enabling or enhancing its detection by UV-Vis or fluorescence detectors. helsinki.fi Since 1,2-Pentanediamine, 3-methyl- lacks a native chromophore, derivatization is essential for its sensitive detection by these common HPLC detectors.

For Gas Chromatography (GC), as mentioned earlier, derivatization is crucial for improving the volatility and thermal stability of diamines. bre.com This leads to sharper peaks, better resolution, and more reproducible retention times. mdpi.com

Interactive Table: Derivatizing Agents for HPLC and GC Analysis of Amines

| Derivatizing Agent | Abbreviation | Detection Method | Analytical System |

| Dansyl chloride | Dns-Cl | Fluorescence, UV | HPLC |

| 9-Fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Fluorescence, UV | HPLC |

| o-Phthalaldehyde | OPA | Fluorescence | HPLC |

| 2,2,2-Trifluoroethyl chloroformate | TFECF | TSD, MS | GC |

Incorporation of Stable Isotopes for Quantitative Mass Spectrometry

Quantitative analysis using mass spectrometry (MS) can be greatly enhanced by the use of stable isotope labeling. silantes.comckisotopes.com This involves derivatizing the analyte with a reagent that is enriched with a stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). nih.gov

For 1,2-Pentanediamine, 3-methyl-, a known quantity of an isotopically labeled version of the compound (an internal standard) is added to the sample before analysis. The analyte and the internal standard are then co-eluted and detected by the mass spectrometer. Because the analyte and the internal standard have nearly identical chemical and physical properties, any sample loss during preparation or analysis will affect both equally. The ratio of the signal from the native analyte to the isotopically labeled standard allows for very accurate and precise quantification. nih.gov

For example, a deuterated version of an acylating agent could be used to derivatize the diamine, creating a heavy-labeled derivative that can be distinguished from the light-labeled (native) derivative by the mass spectrometer.

Derivatization for Polymer and Material Science Applications

The bifunctional nature of 1,2-Pentanediamine, 3-methyl-, with its two primary amine groups, makes it a potential building block, or monomer, for the synthesis of polymers. Derivatization plays a key role in preparing the diamine for polymerization and in tailoring the properties of the resulting materials.

The amine groups can react with difunctional compounds such as diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. These polymers can have a wide range of properties depending on the structure of the diamine and the co-monomer. The methyl group on the pentane (B18724) backbone of 1,2-Pentanediamine, 3-methyl- would be expected to influence the polymer's properties, such as its solubility, thermal stability, and mechanical strength, by affecting chain packing and intermolecular interactions.

Furthermore, derivatization of the amine groups prior to polymerization can be used to introduce specific functionalities into the polymer backbone, leading to materials with tailored properties for applications such as specialty coatings, adhesives, or advanced composites.

Information regarding the chemical compound "1,2-Pentanediamine, 3-methyl-" in the specified applications is not available in publicly accessible literature and databases.

Extensive searches for "1,2-Pentanediamine, 3-methyl-," including searches for its potential CAS number and related chemical identifiers, have yielded no specific information regarding its use in the formation of polymeric intermediates such as poly(ester amide)s or its role as a curing agent in resin systems.

The search results consistently provide information on other isomers, such as 2-Methyl-1,5-pentanediamine (also known as Dytek® A) and 3-Methylpentane-1,5-diamine, which are documented for their use in polymer synthesis and as epoxy curing agents. However, due to the strict focus of the inquiry on "1,2-Pentanediamine, 3-methyl-," and the significant differences in chemical structure and potential reactivity between isomers, this information cannot be substituted.

Therefore, it is not possible to provide the requested article with scientifically accurate and verifiable data for the specified compound and its applications as outlined. There is no research data, detailed findings, or data tables available for "1,2-Pentanediamine, 3-methyl-" in the context of "," specifically concerning the "Formation of Polymeric Intermediates (e.g., Poly(ester amide)s)" or its "Role as Curing Agents in Resin Systems."

Q & A

Basic: What experimental protocols are recommended for synthesizing 1,2-Pentanediamine, 3-methyl- with high purity?

Synthesis typically involves reductive amination or catalytic hydrogenation of precursor nitriles or imines. For example, Masaki and Ohta (1962) describe a method using 1-chloro-2-pentanone and ammonia under controlled pH and temperature (8–10°C) to yield 1,2-pentanediamine derivatives . Optimization requires inert atmospheres (e.g., nitrogen) to prevent oxidation and precise stoichiometric ratios to minimize byproducts. Post-synthesis purification via fractional distillation or recrystallization (using ethanol/water mixtures) is critical for achieving >95% purity .

Basic: Which analytical techniques are most reliable for characterizing 1,2-Pentanediamine, 3-methyl- and its intermediates?

- NMR Spectroscopy : H and C NMR can confirm structure by identifying amine protons (δ 1.2–2.5 ppm) and methyl branching (δ 0.9–1.1 ppm) .

- GC-MS : Effective for detecting volatile impurities (e.g., unreacted aldehydes) and quantifying purity. Use polar columns (e.g., DB-WAX) with temperature programming (50°C to 250°C at 10°C/min) .

- FT-IR : Amine N-H stretches (3300–3500 cm) and C-N vibrations (1250–1350 cm) provide functional group confirmation .

Advanced: How can computational models like COSMO-RS improve solvent selection for extracting 1,2-Pentanediamine, 3-methyl- from aqueous mixtures?

COSMO-RS (Conductor-like Screening Model for Real Solvents) predicts solvent-amine interactions by calculating σ-profiles (charge distribution) and activity coefficients. For instance, ionic liquids (ILs) with [BF] anions and imidazolium cations show high extraction efficiency due to strong hydrogen bonding with amine groups . Validated experimentally, COSMO-RS reduces trial-and-error by screening >200 ILs in silico, achieving >90% recovery in liquid-liquid extraction . Key parameters include anion basicity and cation alkyl chain length .

Advanced: What strategies resolve contradictions between computational predictions and experimental data in amine extraction?

Discrepancies often arise from neglecting non-ideal mixing or ion-pairing effects. Mitigation steps:

- Multi-model validation : Combine COSMO-RS with QSPR (Quantitative Structure-Property Relationship) to account for steric effects .

- Experimental calibration : Adjust COSMO-RS parameters (e.g., σ-profile scaling) using benchmark data from liquid-liquid equilibrium (LLE) studies .

- Error analysis : Quantify deviations using root-mean-square errors (RMSE) for activity coefficients and refine solvent descriptors (e.g., polarity indices) .

Advanced: How is 1,2-Pentanediamine, 3-methyl- utilized in bio-based polyamide synthesis, and what polymerization methods optimize mechanical properties?

In bio-based polyamides (e.g., PA56), 1,2-Pentanediamine, 3-methyl- undergoes stepwise polycondensation with dicarboxylic acids (e.g., adipic acid) at 220–260°C under vacuum to form high-molecular-weight polymers . Key optimizations:

- Catalyst selection : Rare-earth compounds (e.g., LaCl) enhance reaction rates and reduce side reactions.

- Copolymerization : Introducing terephthalic acid (PA56T) improves heat resistance (T >120°C) .

- Post-processing : Annealing at 80–100°C increases crystallinity, boosting tensile strength (>50 MPa) .

Advanced: What separation techniques are effective for isolating 1,2-Pentanediamine, 3-methyl- from complex reaction mixtures?